molecular formula C17H28N2O B3338241 Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- CAS No. 86781-57-9

Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-

Cat. No.: B3338241
CAS No.: 86781-57-9
M. Wt: 276.4 g/mol
InChI Key: BBJKLEPTXSAVPQ-UHFFFAOYSA-N
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Description

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 2,6-dimethylphenyl group and two 2-methylpropyl groups. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme can be represented as follows:

[ \text{2,6-dimethylphenyl isocyanate} + \text{2-methylpropylamine} \rightarrow \text{Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is typically achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with them, leading to a decrease in their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-: The compound itself.

    Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-ethylpropyl)-: A similar compound with ethyl groups instead of methyl groups.

    Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-propyl)-: A similar compound with propyl groups instead of methyl groups.

Uniqueness

Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties may result in different reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1,1-bis(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-14(5)8-7-9-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJKLEPTXSAVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392459
Record name Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-57-9
Record name Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIISOBUTYL-3-(2,6-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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